molecular formula C23H23N7O3 B2946419 1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920405-24-9

1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2946419
CAS No.: 920405-24-9
M. Wt: 445.483
InChI Key: PJCGWSAIKXLWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring, a triazolopyrimidine moiety, and a dimethoxybenzoyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors . They are known to exhibit diverse biological activities, suggesting that they can bind to multiple targets in the biological system .

Mode of Action

It’s worth noting that similar compounds have shown to induce apoptosis in cancer cells . This is often achieved through the mitochondrial pathway, which involves a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .

Biochemical Pathways

Compounds with similar structures have been reported to affect various pathways related to apoptosis, cell cycle regulation, and dna repair .

Pharmacokinetics

The presence of the triazole nucleus in similar compounds has been associated with improved pharmacokinetic properties .

Result of Action

The result of the compound’s action is likely to be cell-specific. For instance, in cancer cells, similar compounds have been reported to induce apoptosis . This is often accompanied by a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the cells, and the specific characteristics of the target tissues .

Biochemical Analysis

Biochemical Properties

Related compounds have shown significant cytotoxic activities against various cell lines This suggests that this compound may interact with key enzymes and proteins involved in cell proliferation and survival

Cellular Effects

In cellular studies, related compounds have shown potent cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 This suggests that 1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Given the cytotoxic activities of related compounds, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that they may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported yet. Studies on related compounds suggest that they may have dose-dependent effects, with potential toxic or adverse effects at high doses .

Preparation Methods

The synthesis of 1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . The resulting triazolopyrimidine intermediate is then coupled with a piperazine derivative through nucleophilic substitution reactions.

Chemical Reactions Analysis

1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can be compared with other triazolopyrimidine derivatives, such as:

    1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}morpholine: Contains a morpholine ring instead of piperazine.

    1-(2,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidine: Features a pyrrolidine ring instead of piperazine.

These compounds share similar core structures but differ in their ring systems, which can influence their chemical and biological properties. The presence of the piperazine ring in this compound imparts unique properties, such as enhanced binding affinity and selectivity for specific molecular targets .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-32-17-8-9-18(19(14-17)33-2)23(31)29-12-10-28(11-13-29)21-20-22(25-15-24-21)30(27-26-20)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCGWSAIKXLWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.